molecular formula C11H14F3NO B13967436 N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline

N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13967436
M. Wt: 233.23 g/mol
InChI Key: IMGKZBUMGSKZHZ-UHFFFAOYSA-N
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Description

N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It features a trifluoromethyl group, which is known for its significant electronegativity and its ability to influence the chemical properties of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby modulating the activity of the enzyme or receptor. This interaction can influence various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-3-methoxyaniline
  • N-isopropyl-N-(trifluoromethyl)aniline
  • 3-methoxy-N-(trifluoromethyl)aniline

Uniqueness

N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-methoxy-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)9-5-4-6-10(7-9)16-3/h4-8H,1-3H3

InChI Key

IMGKZBUMGSKZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)OC)C(F)(F)F

Origin of Product

United States

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